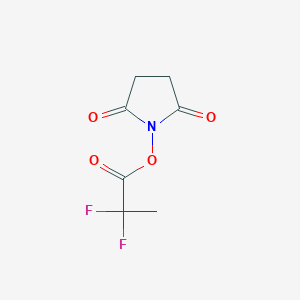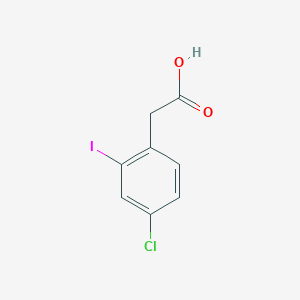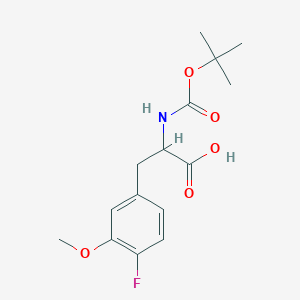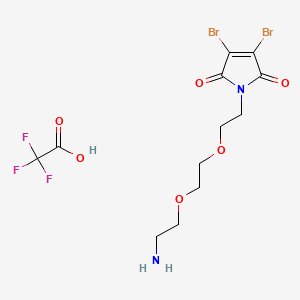
3,4-Dibromo-Mal-PEG2-Amine TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-Mal-PEG2-Amine TFA: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine TFA involves the reaction of dibromomaleimide with a PEG-based amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution of the bromine atoms by the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The dibromomaleimide group in 3,4-Dibromo-Mal-PEG2-Amine TFA allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles, such as thiols, to form thioether bonds.
Amide Formation: The primary amine group can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Bases: Used to deprotonate the amine group, facilitating nucleophilic substitution.
Carboxylic Acids/Activated Esters: React with the primary amine to form amides.
Major Products:
Thioether Bonds: Formed through substitution reactions with thiols.
Amides: Formed through reactions with carboxylic acids or activated esters.
Scientific Research Applications
Chemistry: 3,4-Dibromo-Mal-PEG2-Amine TFA is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins, providing insights into protein function and potential therapeutic targets .
Medicine: The compound’s role in PROTAC synthesis has implications for drug discovery and development, particularly in targeting diseases caused by aberrant protein function .
Industry: In the pharmaceutical industry, this compound is used in the development of novel therapeutics based on protein degradation .
Mechanism of Action
The primary mechanism of action of 3,4-Dibromo-Mal-PEG2-Amine TFA is through its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide group allows for the formation of stable thioether bonds, while the PEG linker provides flexibility and solubility .
Comparison with Similar Compounds
3,4-Dibromo-Mal-PEG4-amine: Similar structure but with a longer PEG chain, providing increased solubility and flexibility.
3,4-Dibromo-Mal-PEG2-amine (non-TFA): The non-TFA form has similar biological activity but may differ in solubility and stability.
Uniqueness: 3,4-Dibromo-Mal-PEG2-Amine TFA is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for PROTAC synthesis .
Properties
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSSFASAOVDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2F3N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
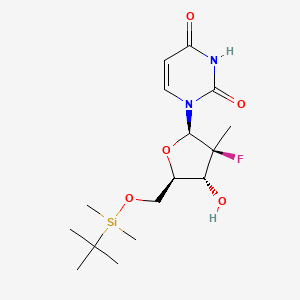


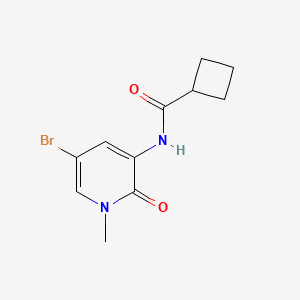
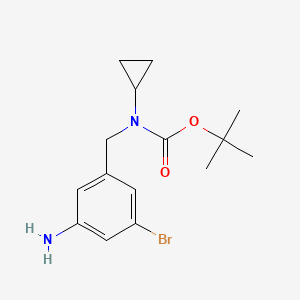
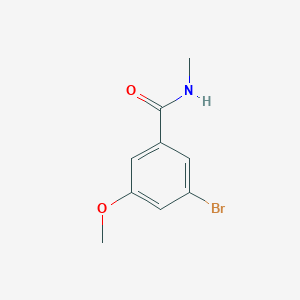
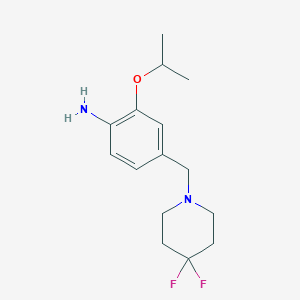
![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)


![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)
